Prostaglandin D3
Prostaglandin D3
Prostaglandin D3 is a member of the class of prostaglandins D that is prosta-5,13,17-trien-1-oic acid substituted by hydroxy groups at positions 9 and 15 and an oxo group at position 11 (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin D3(1-).
Prostaglandin D3 is a natural product found in Homo sapiens with data available.
Prostaglandin D3 is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
71902-47-1
VCID:
VC21185369
InChI:
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1
SMILES:
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Molecular Formula:
C20H30O5
Molecular Weight:
350.4 g/mol
Prostaglandin D3
CAS No.: 71902-47-1
Cat. No.: VC21185369
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin D3 is a member of the class of prostaglandins D that is prosta-5,13,17-trien-1-oic acid substituted by hydroxy groups at positions 9 and 15 and an oxo group at position 11 (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin D3(1-). Prostaglandin D3 is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 71902-47-1 |
| Molecular Formula | C20H30O5 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |
| Standard InChI Key | ANOICLBSJIMQTA-WXGBOJPQSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O |
| SMILES | CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
| Canonical SMILES | CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
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